molecular formula C11H18Cl2N4 B6439511 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine dihydrochloride CAS No. 2549012-70-4

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine dihydrochloride

Cat. No. B6439511
CAS RN: 2549012-70-4
M. Wt: 277.19 g/mol
InChI Key: NFGDSURBSZPAEU-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine dihydrochloride is a chemical compound with the CAS Number: 1384429-19-9 . It has a molecular weight of 291.22 . The IUPAC name for this compound is 1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N4.2ClH/c13-9-4-6-16(7-5-9)12-10-2-1-3-11(10)14-8-15-12;;/h8-9H,1-7,13H2;2*1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.2ClH/c1-2-9-10(3-1)13-8-14-11(9)15-6-4-12-5-7-15;;/h8,12H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGDSURBSZPAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine dihydrochloride

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